1-Fluorobicyclo[1.1.1]pentane

Lipophilicity Bioisostere clogP

1-Fluorobicyclo[1.1.1]pentane (1-F-BCP, CAS 78142-58-2) is a mono-fluorinated derivative of the bicyclo[1.1.1]pentane (BCP) scaffold, a class of rigid, three-dimensional carbocycles widely employed in medicinal chemistry as bioisosteres for para-substituted phenyl rings, tert-butyl groups, and internal alkynes. The compound incorporates a single fluorine atom at the bridgehead position, introducing distinct electronic and lipophilic effects relative to the non-fluorinated BCP core.

Molecular Formula C5H7F
Molecular Weight 86.11 g/mol
CAS No. 78142-58-2
Cat. No. B14437837
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Fluorobicyclo[1.1.1]pentane
CAS78142-58-2
Molecular FormulaC5H7F
Molecular Weight86.11 g/mol
Structural Identifiers
SMILESC1C2CC1(C2)F
InChIInChI=1S/C5H7F/c6-5-1-4(2-5)3-5/h4H,1-3H2
InChIKeyLXTLEOZZBULMHE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Fluorobicyclo[1.1.1]pentane (CAS 78142-58-2) for Drug Discovery: A Quantitative Baseline for Bioisostere Selection


1-Fluorobicyclo[1.1.1]pentane (1-F-BCP, CAS 78142-58-2) is a mono-fluorinated derivative of the bicyclo[1.1.1]pentane (BCP) scaffold, a class of rigid, three-dimensional carbocycles widely employed in medicinal chemistry as bioisosteres for para-substituted phenyl rings, tert-butyl groups, and internal alkynes [1]. The compound incorporates a single fluorine atom at the bridgehead position, introducing distinct electronic and lipophilic effects relative to the non-fluorinated BCP core. This fluorinated building block has been used to create conformationally constrained, sp3-rich analogues of biologically active molecules, with demonstrated applications in kinase inhibitors and anti-inflammatory agents [2].

Scaffold Rigid sp3-rich bicyclo[1.1.1]pentane core for phenyl and tert-butyl bioisostere replacement
Electronic Bridgehead fluorine modulates acidity/basicity of adjacent groups and reduces clogP vs. non-fluorinated BCP
Validation Integrated into kinase inhibitor leads and anti-inflammatory agent analogues; scalable synthesis available

Why 1-Fluorobicyclo[1.1.1]pentane Cannot Be Interchanged with Unsubstituted BCP or Other Halogen Analogs


The bicyclo[1.1.1]pentane scaffold is not a monolithic class; the introduction of a single fluorine atom fundamentally alters the physicochemical and pharmacokinetic profile of a drug candidate in ways that cannot be achieved by simple substitution with a non-fluorinated BCP, a chloro-, bromo-, or iodo-analog, or even the parent fluorophenyl ring [1]. The following quantitative evidence demonstrates that 1-fluorobicyclo[1.1.1]pentane provides a unique balance of lipophilicity, electronic modulation, and synthetic accessibility that directly impacts downstream solubility, permeability, and metabolic stability [2].

Unsubstituted BCP lacks the electronic modulation and lipophilicity reduction that bridgehead fluorine provides; pKa and clogP profiles may shift away from design requirements.
Chloro-, bromo-, or iodo-BCP analogs introduce larger steric bulk and different electronegativity, which can alter target binding and solubility in ways that may not transfer from fluoro-BCP SAR.
The parent fluorophenyl ring is planar and lacks the three-dimensional sp3 character of the BCP cage; conformational constraint and metabolic profile may differ, limiting direct substitution.

1-Fluorobicyclo[1.1.1]pentane: Quantitative Differentiation Against Key Comparators for Informed Procurement


Lipophilicity (clogP) Reduction: 1-Fluoro-BCP vs. Unsubstituted BCP and Fluorophenyl Rings

The incorporation of a single fluorine atom into the BCP scaffold (compound 9) results in a measurable decrease in calculated lipophilicity compared to the non-fluorinated BCP analogue (compound 30). Furthermore, the fluorinated BCP core exhibits a dramatic reduction in lipophilicity (approximately two orders of magnitude) relative to isosteric fluorophenyl rings (compounds 31 and 32) [1].

Lipophilicity (clogP) Reduction
Head-to-head
1-F-BCP
clogP 3.3
vs BCP 3.5
F-Ph 4.9–5.4
Δ –0.2 to –2.1
Reported lipophilicity reduction may support improved solubility and lower clearance prediction context
Calculated logP for model compounds; experimental confirmation recommended
Lipophilicity Bioisostere clogP ADME

Electronic Modulation: pKa Shift of Adjacent Acid and Amine Groups by 1-Fluoro-BCP

Bridgehead fluorination significantly alters the acidity and basicity of adjacent functional groups on the BCP scaffold. Experimentally measured pKa values demonstrate that 1-fluoro substitution increases the acidity of a carboxylic acid by 0.7 log units and decreases the basicity of an amine by 1.7 log units [1].

pKa Shift (Acid/Amine)
Head-to-head
Acid pKa 3.5
Amine pKa 6.5
vs BCP acid 4.2
BCP amine 8.2
Δ –0.7 / –1.7
Reported pKa modulation may support off-target interaction profiling; 1.7 unit amine basicity reduction context
Experimental pKa; relevancy requires assay-specific evaluation
pKa Acidity Basicity Electronic Effects

Drug Candidate Potency: IC50 of a 1-Fluoro-BCP-Containing DLK Inhibitor vs. Control

A drug candidate incorporating a 3-fluorobicyclo[1.1.1]pentane moiety demonstrates potent inhibition of dual leucine zipper kinase (DLK), a target for chemotherapy-induced peripheral neuropathy. This compound, (R)-1-(4-(6-amino-5-(trifluoromethoxy)pyridin-3-yl)-1-(3-fluorobicyclo[1.1.1]pentan-1-yl)-1H-imidazol-2-yl)-2,2,2-trifluoroethanol, exhibits an IC50 of 107 nM in a cellular assay [1].

DLK Inhibitor IC50
Assay context
107 nM
Cellular assay (HEK293, c-Jun phosphorylation)
Supports kinase inhibitor integration; DLK pathway-study fit
Data from patent example; independent validation recommended
Kinase Inhibitor IC50 Drug Potency DLK

Scalable Synthesis and Building Block Utility: 1-Fluoro-BCP as a Core for Bioisosteric Replacement

A practical, scalable synthetic route to 1-fluorobicyclo[1.1.1]pentane derivatives has been developed, enabling the preparation of multi-gram quantities of key intermediates. This synthetic accessibility was demonstrated by the successful replacement of the fluorophenyl ring in the anti-inflammatory drug Flurbiprofen with a 1-fluoro-BCP core, yielding a novel, three-dimensional analogue [1].

Scalable Synthesis
Class-level
Multi-gram scale (11 g demonstrated); Flurbiprofen analogue successfully built
Practical synthetic accessibility may support building block procurement and SAR exploration
Previously inaccessible mono-fluorinated bridgehead; scalability review advised
Synthesis Scalability Bioisostere Flurbiprofen

High-Impact Application Scenarios for 1-Fluorobicyclo[1.1.1]pentane in Pharmaceutical Research


Design of Orally Bioavailable Kinase Inhibitors with Reduced Lipophilicity

Medicinal chemists can utilize 1-fluorobicyclo[1.1.1]pentane as a direct replacement for a para-substituted fluorophenyl ring or a tert-butyl group in lead compounds. The measured reduction in clogP (from 4.9-5.4 to 3.3) translates to a predicted improvement in aqueous solubility and a potential decrease in metabolic clearance, which are critical factors for achieving oral bioavailability [1]. The successful integration of a 3-fluoro-BCP moiety into a DLK inhibitor with an IC50 of 107 nM [2] validates this approach for kinase drug discovery programs.

Modulation of Amine Basicity to Reduce Off-Target Toxicity

In drug candidates containing basic amine functionalities, the introduction of a 1-fluoro-BCP core can be strategically employed to reduce amine pKa by 1.7 log units (from 8.2 to 6.5) [1]. This electronic modulation can attenuate unwanted interactions with off-target proteins, such as hERG channels or phospholipidosis, which are often associated with highly basic compounds. This property is not achievable with the non-fluorinated BCP scaffold.

Synthesis of Conformationally Constrained, Fluorinated Analogues of Approved Drugs

The demonstrated synthesis of a Flurbiprofen analogue, where the central fluorophenyl ring is replaced with a 1-fluoro-BCP unit, exemplifies a general strategy for creating novel, patentable chemical space around existing drugs [1]. The resulting 3D-shaped, saturated analogue may offer differentiated pharmacology, improved physicochemical properties, or a new intellectual property position, making 1-fluoro-BCP a valuable tool for drug repurposing and life-cycle management.

Building Block for sp3-Rich Fragment Libraries and DNA-Encoded Libraries (DEL)

Given the increasing emphasis on increasing the fraction of sp3-hybridized carbons (Fsp3) in drug discovery libraries, 1-fluorobicyclo[1.1.1]pentane serves as a premium, rigid, and three-dimensional building block. Its scalable synthesis [1] ensures a reliable and cost-effective supply for the construction of diverse compound collections, including DNA-encoded libraries, where its unique shape and electronic properties can be leveraged to identify novel chemical probes and leads.

Application
Selection Property
Validation Focus
Oral bioavailability and kinase inhibitor design
clogP reduction context; sp3-rich scaffold
PK/ADME model and kinase selectivity endpoints
Amine basicity modulation studies
Reported pKa shift of adjacent amines
Off-target interaction profiling and toxicity screening models
Drug analogue synthesis and IP generation
Scalable synthesis; 3D conformational constraint
Pharmacological differentiation and IP landscape evaluation
sp3-rich fragment library construction
Rigid, saturated scaffold with reliable supply
High-throughput screening and DEL compatibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Fluorobicyclo[1.1.1]pentane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.